Boc-2-Chlor-L-Phenylalanin

Übersicht

Beschreibung

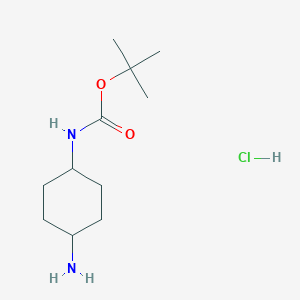

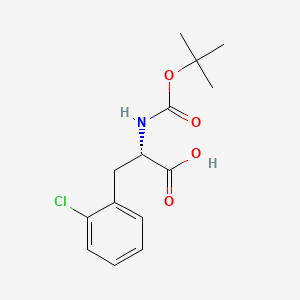

Boc-2-chloro-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a chlorine atom and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Boc-2-Chlor-L-Phenylalanin wird in der Peptidsynthese verwendet . Peptide sind kurze Ketten von Aminosäuren, die in biologischen Funktionen eine entscheidende Rolle spielen. Sie werden in verschiedenen Bereichen wie Therapeutika, Kosmetik und Ernährung eingesetzt.

Arzneimittelentwicklung

Diese Verbindung hat vielfältige Anwendungen in der Arzneimittelentwicklung. Sie kann verwendet werden, um neue Medikamente zu entwickeln oder die Wirksamkeit bestehender Medikamente zu verbessern. Beispielsweise kann sie verwendet werden, um die Struktur eines Medikaments zu modifizieren, um dessen Stabilität, Absorption oder Zielfähigkeit zu verbessern.

Proteomik

Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. This compound kann in der Proteomik verwendet werden, um Proteininteraktionen zu untersuchen, potenzielle Arzneimittelziele zu identifizieren und Krankheitsmechanismen zu verstehen.

Antibakterielle Aktivität

Derivate von Phenylalanin, wie this compound, haben eine antimikrobielle Aktivität gezeigt . Sie können das Wachstum bestimmter Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht.

Antioxidative Aktivität

Einige Derivate von Phenylalanin haben eine antioxidative Aktivität gezeigt . Antioxidantien helfen, Zellen vor Schäden durch freie Radikale zu schützen. Daher könnte this compound möglicherweise zur Entwicklung von antioxidativen Therapien verwendet werden.

Chelatbildende Aktivität

Phenylalaninderivate können als Metallchelatliganden mit Fe2+-Ionen wirken . Chelatbildner werden in einer Vielzahl von Anwendungen eingesetzt, darunter Wasseraufbereitung, Lebensmittelkonservierung und Medizin.

Biologische Studien

This compound kann in biologischen Studien verwendet werden, um die Funktion von Proteinen und Enzymen zu verstehen . Beispielsweise kann es verwendet werden, um die Enzymkinetik oder Protein-Protein-Interaktionen zu untersuchen.

Löslichkeitsstudien

Die Löslichkeit von this compound in verschiedenen Lösungsmitteln kann untersucht werden . Diese Informationen sind in verschiedenen Bereichen wie der Pharmaindustrie wichtig, da die Löslichkeit die Wirkstofffreisetzung und -aufnahme beeinflussen kann.

Wirkmechanismus

Target of Action

Boc-2-chloro-L-phenylalanine, also known as Boc-Phe(2-Cl)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the phenylalanine amino acid residue into the peptide chain, with a chlorine atom at the ortho position of the phenyl ring .

Mode of Action

The compound interacts with its targets (the peptide chains) through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its phenylalanine residue to the chain . The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in peptide synthesis . The compound’s contribution to the peptide chain can influence the structure and function of the resulting peptide, potentially affecting various biological processes depending on the specific peptide being synthesized .

Pharmacokinetics

Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would likely depend on factors such as its chemical properties, the route of administration, and the physiological characteristics of the organism .

Result of Action

The result of Boc-2-chloro-L-phenylalanine’s action is the successful incorporation of a 2-chloro-phenylalanine residue into a peptide chain . This can influence the properties of the resulting peptide, including its structure, stability, and biological activity .

Action Environment

The action of Boc-2-chloro-L-phenylalanine can be influenced by various environmental factors. For example, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis process, such as the pH, temperature, and the presence of other reactants . Furthermore, the stability of the compound itself can be influenced by factors such as temperature and light .

Biochemische Analyse

Biochemical Properties

Boc-2-chloro-L-phenylalanine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The interaction with these enzymes facilitates the incorporation of Boc-2-chloro-L-phenylalanine into peptides, thereby modifying their properties .

Cellular Effects

Boc-2-chloro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of Boc-2-chloro-L-phenylalanine into proteins can affect their structure and function, leading to changes in cellular activities .

Molecular Mechanism

The molecular mechanism of Boc-2-chloro-L-phenylalanine involves its interaction with biomolecules, such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to specific sites on enzymes, altering their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-2-chloro-L-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Boc-2-chloro-L-phenylalanine remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Boc-2-chloro-L-phenylalanine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Boc-2-chloro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Boc-2-chloro-L-phenylalanine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Boc-2-chloro-L-phenylalanine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-chloro-L-phenylalanine typically involves the reaction of L-2-chlorophenylalanine with Boc-acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of Boc-2-chloro-L-phenylalanine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of automated peptide synthesizers can also enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols

Eigenschaften

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.